molecular formula C25H25N3O5 B2879566 N-(4-acetamidophenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 898441-09-3

N-(4-acetamidophenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No.: B2879566
CAS No.: 898441-09-3
M. Wt: 447.491
InChI Key: WYPRTWDNYAOPHS-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a heterocyclic compound featuring a pyran-4-one core substituted with a dihydroisoquinoline moiety and an acetamide-linked phenyl group. This compound is hypothesized to exhibit pharmacological relevance due to structural similarities with kinase inhibitors or anti-inflammatory agents .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5/c1-17(29)26-20-6-8-21(9-7-20)27-25(31)16-33-24-15-32-22(12-23(24)30)14-28-11-10-18-4-2-3-5-19(18)13-28/h2-9,12,15H,10-11,13-14,16H2,1H3,(H,26,29)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPRTWDNYAOPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, with the CAS number 898441-09-3, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of the current literature.

PropertyValue
Molecular Formula C25_{25}H25_{25}N3_{3}O5_{5}
Molecular Weight 447.5 g/mol
CAS Number 898441-09-3

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the dihydroisoquinoline moiety and the attachment of the 4H-pyran scaffold. Methods such as microwave-assisted synthesis have been employed to enhance yield and efficiency, allowing for a more straightforward production process compared to traditional methods .

Antimicrobial Properties

Research has indicated that derivatives of 4H-pyrans, including this compound, exhibit notable antimicrobial activity. In particular, studies have shown effectiveness against Mycobacterium bovis, suggesting potential use in treating tuberculosis and related infections .

Anticancer Activity

The compound also demonstrates anticancer properties. Various studies have highlighted that pyran derivatives can induce apoptosis in cancer cells through multiple pathways, including oxidative stress and mitochondrial dysfunction . The presence of the dihydroisoquinoline moiety is believed to enhance these effects by interacting with cellular targets involved in cancer progression.

Antioxidant Effects

Antioxidant activity is another significant aspect of this compound's biological profile. Compounds containing pyran structures have been reported to scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

  • Antimicrobial Evaluation : A study published in the Journal of Heterocyclic Chemistry evaluated several pyran derivatives for their antimicrobial properties against various bacterial strains. The results indicated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, supporting its potential as an antibacterial agent .
  • Anticancer Research : In vitro studies conducted on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest in the G1 phase, indicating its potential as a lead compound for further anticancer drug development.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares key structural motifs with other acetamide derivatives:

Compound Name Core Structure Key Substituents Evidence Source
Target Compound 4-Oxo-4H-pyran - 3,4-Dihydroisoquinolinylmethyl
- 4-Acetamidophenyl acetamide
-
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) Cyanoacetamide - 4-Methylphenyl hydrazine
- 4-Sulfamoylphenyl
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Chromen-4-one - Fluorophenyl
- Pyrazolopyrimidine
- Acetamide
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide Morpholinone - Acetyl
- 4-Isopropylphenyl

Key Observations :

  • The pyran-4-one core in the target compound is distinct from the chromen-4-one () and morpholinone () systems in analogs.
Physicochemical Properties
Compound Name Melting Point (°C) Solubility Trends IR/NMR Features
Target Compound Not reported Moderate (polar groups) Expected peaks: C=O (1660–1680 cm⁻¹), NH (3200–3400 cm⁻¹)
13a () 288 Low (aromatic sulfonamide) IR: 1664 cm⁻¹ (C=O), 2214 cm⁻¹ (C≡N); NMR: δ 2.30 (CH3), 10.13 (NH)
Example 83 () 302–304 Low (fluorinated aryl groups) Mass: 571.198.8 (M+1); Fluorine substituents affect electron density
2-(4-Acetyl-morpholin-3-yl)-acetamide () Not reported Moderate (acetyl group) NMR: δ 2.14 (acetyl CH3), 4.90 (morpholinone proton)

Key Observations :

  • The target compound’s dihydroisoquinoline moiety may enhance solubility compared to fluorinated analogs () but reduce it relative to sulfamoyl derivatives ().
  • IR spectra of analogs show consistent C=O stretches (~1660 cm⁻¹), while cyano groups () introduce unique C≡N peaks.

Key Observations :

  • Diazonium coupling () achieves higher yields (94%) compared to cross-coupling (, %), highlighting the efficiency of traditional methods.
  • The target compound’s synthesis likely requires specialized coupling steps due to its complex dihydroisoquinoline substituent.
Pharmacological Potential

While direct bioactivity data for the target compound is unavailable, structural analogs suggest possible applications:

  • Dihydroisoquinoline derivatives are associated with kinase inhibition and anti-cancer activity.
  • Acetamide-linked aryl groups (e.g., ) are common in NSAIDs and enzyme inhibitors.
  • Pyran-4-one cores (as in chromen-4-one, ) exhibit anti-inflammatory and antioxidant properties.

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